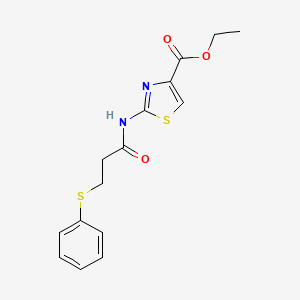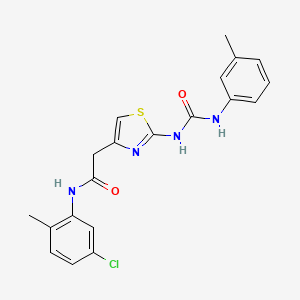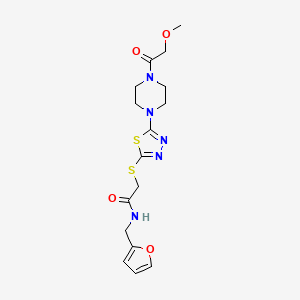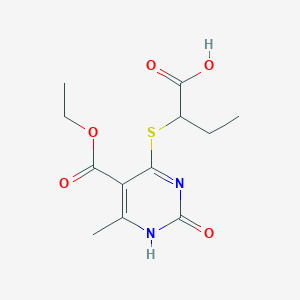![molecular formula C15H12N2O2S3 B2788830 Methyl 2-{[2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate CAS No. 383146-97-2](/img/structure/B2788830.png)
Methyl 2-{[2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-{[2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate is an organic compound belonging to the class of thienopyrimidines. This class is known for its potential applications in medicinal chemistry due to its unique structural features that allow interactions with various biological targets. The compound features a combination of thieno[2,3-d]pyrimidine and benzenecarboxylate moieties, linked through sulfanyl groups, which contribute to its interesting chemical properties and potential biological activities.
Vorbereitungsmethoden
The synthesis of Methyl 2-{[2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate can be achieved through several synthetic routes:
Step 1:
Step 2: The sulfanyl substitution on the benzenecarboxylate can be achieved by reacting a suitable benzenecarboxylate derivative with a sulfide source like sodium sulfide.
Step 3: Finally, the two intermediates are coupled under appropriate conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC), to form the desired product.
Industrial production methods: might involve optimizing these laboratory conditions to improve yield and scalability, such as utilizing continuous flow reactors and efficient purification techniques.
Analyse Chemischer Reaktionen
Methyl 2-{[2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfanyl groups, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the thieno[2,3-d]pyrimidine ring or the benzenecarboxylate moiety, utilizing reducing agents like lithium aluminum hydride.
Substitution: Various nucleophilic or electrophilic substitution reactions can be performed on this compound, modifying its functional groups. Reagents like alkyl halides or acid chlorides are commonly used under mild conditions to achieve these transformations.
The major products formed from these reactions depend on the reaction conditions and reagents used, providing a wide array of derivatives for further study.
Wissenschaftliche Forschungsanwendungen
This compound has garnered interest in several fields due to its structural features:
Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: Researchers explore its potential as a bioactive molecule, particularly as a scaffold for designing enzyme inhibitors or receptor ligands.
Medicine: Preliminary studies suggest its use in developing new pharmaceuticals, targeting conditions like inflammation, cancer, or infectious diseases.
Wirkmechanismus
The compound's mechanism of action involves its ability to interact with specific molecular targets, such as enzymes or receptors, due to its thienopyrimidine core. This interaction may lead to inhibition or activation of biological pathways, affecting cellular processes. The molecular targets and pathways involved vary depending on the specific application and compound derivatives being studied.
Vergleich Mit ähnlichen Verbindungen
When compared to similar thienopyrimidine derivatives, Methyl 2-{[2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate stands out due to its dual sulfanyl linkage, which may enhance its binding affinity and selectivity for certain biological targets. Other similar compounds include:
Thieno[2,3-d]pyrimidine-4-yl sulfanyl derivatives without the benzenecarboxylate group.
Benzenecarboxylate derivatives with different heterocyclic cores.
These comparisons highlight the compound's uniqueness
Hope that covers all the bases!
Eigenschaften
IUPAC Name |
methyl 2-(2-methylsulfanylthieno[2,3-d]pyrimidin-4-yl)sulfanylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S3/c1-19-14(18)9-5-3-4-6-11(9)22-13-10-7-8-21-12(10)16-15(17-13)20-2/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHPEDSNLFQQQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC2=NC(=NC3=C2C=CS3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2788747.png)
![ethyl 2-(2-phenyl-2-(1H-pyrrol-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2788751.png)
![7-(2-Pyrrol-1-ylbenzoyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2788752.png)

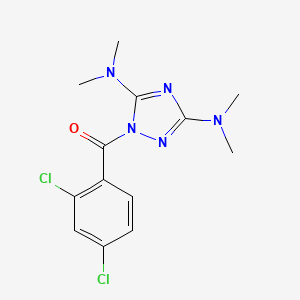
![N4-(4-chloro-2-methylphenyl)-N6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2788757.png)
![[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2788758.png)
![4-Amino-N-[2-(dimethylamino)ethyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2788759.png)

